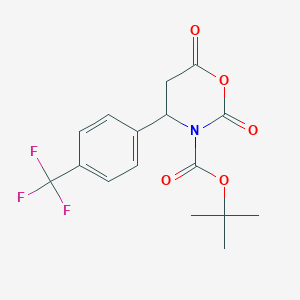

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate

Description

Nomenclature and Structural Classification of 1,3-Oxazinane Derivatives

The nomenclature of 1,3-oxazinane derivatives follows the systematic principles established by the International Union of Pure and Applied Chemistry, wherein the heterocyclic ring system is designated based on the relative positions of the oxygen and nitrogen heteroatoms within the six-membered saturated ring. The fundamental structure of 1,3-oxazinane, represented by the molecular formula C4H9NO, serves as the parent compound for this class of heterocycles. According to the Hantzsch-Widman nomenclature system, the prefix indicates the type of heteroatom present in the ring, while the stem indicates both the total number of atoms and the presence or absence of double bonds. In the case of 1,3-oxazinane, the oxygen atom is positioned at the 1-position and the nitrogen atom at the 3-position of the saturated six-membered ring system.

The structural classification of 1,3-oxazinane derivatives encompasses various degrees of substitution and functionalization patterns. Tetrahydro-1,3-oxazine, also known as 1,3-oxazinane, represents the fully saturated form of the ring system. The Chemical Abstracts Service registry number for the parent compound 1,3-oxazinane is 14558-49-7, and it possesses synonymous designations including 2H-1,3-Oxazine tetrahydro and perhydro-1,3-oxazine. The systematic naming conventions for substituted derivatives incorporate positional descriptors and functional group identifiers, as exemplified by tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate, which indicates the presence of carbonyl groups at positions 2 and 6, a trifluoromethylphenyl substituent at position 4, and a tert-butoxycarbonyl group attached to the nitrogen at position 3.

Recent advances in the synthesis and characterization of 1,3-oxazinane derivatives have revealed their potential as frameworks for advanced materials and pharmaceutical applications. Research has demonstrated that 1,3-oxazinane represents an ideal framework for energetic materials due to its compact skeleton and the presence of several modifiable sites. The heterocyclic nature of the 1,3-oxazinane ring system provides multiple opportunities for structural modification through substitution at various positions, enabling the development of compounds with tailored properties for specific applications. The nomenclature system accommodates the complexity of these derivatives by incorporating descriptors for substituent positions, stereochemistry, and functional group identity.

Historical Development of Trifluoromethylated Heterocycles

The historical development of trifluoromethylated heterocycles traces its origins to the early twentieth century, when fundamental investigations into the biological activity of trifluoromethyl groups were first undertaken. The pioneering work of F. Lehmann in 1927 marked the first systematic investigation of trifluoromethyl groups in relationship to biological activity, establishing the foundation for subsequent research in this field. An early comprehensive review of trifluoromethylated compounds appeared in 1958, consolidating the accumulated knowledge and providing direction for future research endeavors.

The synthetic methodology for introducing trifluoromethyl groups into organic compounds evolved significantly throughout the twentieth century. Frédéric Swarts developed an early synthetic method in 1892, based on antimony fluoride chemistry, wherein benzotrichloride was reacted with antimony trifluoride to form PhCF2Cl and PhCF3. This reaction represented one of the first practical approaches to trifluoromethylation and established antimony-based reagents as important tools in organofluorine chemistry. During the 1930s, Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, providing improved efficiency and safety in trifluoromethylation reactions.

The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in trifluoromethylation methodology through the introduction of coupling reactions using iodofluoroalkanes, iodoaromatic compounds, and copper. Kobayashi and Kumadaki adapted their protocol for trifluoromethylations in 1969, further expanding the scope of accessible trifluoromethylated compounds. The development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 marked another milestone in the field, providing a stable and readily available source of nucleophilic trifluoromethyl groups. Prakash and Olah first reported the activation of trifluoromethyltrimethylsilane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds in 1989, while Stahly described similar reactions for the synthesis of trifluoromethylated phenols and anilines in the same year.

Contemporary research in trifluoromethylated heterocycles has focused on the development of efficient methods for constructing trifluoromethyl-containing heterocycles through cascade annulation reactions. The direct synthesis of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives has emerged as a powerful and promising tool for the construction of a variety of trifluoromethyl-substituted heterocycles. Recent advances have demonstrated that trifluoroacetimidoyl chlorides and derivatives possess notable merits of easy availability and handling, relative stability and safety, and high reactivity compared with other trifluoromethyl-containing building blocks.

Position of this compound in Organofluorine Chemistry

This compound occupies a distinctive position within the broader field of organofluorine chemistry due to its unique combination of structural features and functional group arrangements. The compound represents a convergence of several important chemical motifs: the 1,3-oxazinane heterocyclic core, the trifluoromethyl group, and the carbamate functionality provided by the tert-butoxycarbonyl protecting group. This structural complexity positions the compound as both a synthetic intermediate and a research target for understanding the effects of fluorination on heterocyclic systems.

The trifluoromethyl group has become an increasingly common trait among molecules found in pharmaceutical compounds, agrochemicals, liquid crystals, and dyes, with the trifluoromethyl moiety being recognized for its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties. Trifluoromethylated heterocyclic compounds have played an increasingly significant role in pharmaceuticals, agrochemicals, and materials due to these enhanced properties. The introduction of trifluoromethyl groups into heterocyclic frameworks represents a major subject of research, with the construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks proving to be a powerful strategy.

Recent research has demonstrated that innate carbon-hydrogen trifluoromethylation of heterocycles can be achieved under specific reaction conditions, providing a practical method for the direct functionalization of heterocyclic substrates. The development of sodium trifluoromethanesulfinate as a benchtop stable, inexpensive solid reagent has enabled the trifluoromethylation of medicinally relevant heterocycles through radical mechanisms. The operational ease of these transformations, coupled with their predictable reactivity in complex settings, has facilitated the widespread application of trifluoromethylation in pharmaceutical research.

The specific structural features of this compound exemplify the sophisticated approach to molecular design in contemporary organofluorine chemistry. The compound combines the electron-withdrawing effects of the trifluoromethyl group with the electron-donating properties of the aromatic ring system, creating a balanced electronic environment that influences both reactivity and stability. The presence of the carbamate functionality provides additional opportunities for synthetic manipulation and potential biological activity modulation.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| 1,3-Oxazinane Core | Six-membered heterocycle with mixed heteroatoms | Provides rigidity and potential for substitution |

| Trifluoromethyl Group | Highly electronegative substituent | Enhances lipophilicity and metabolic stability |

| Aromatic Ring | Conjugated pi-electron system | Contributes to electronic delocalization |

| Carbamate Group | Protected amine functionality | Enables synthetic manipulation and stability |

| Carbonyl Functions | Electron-withdrawing groups | Influences reactivity and hydrogen bonding |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural characteristics to encompass broader themes in modern synthetic chemistry and pharmaceutical research. Heterocyclic compounds containing 1,3-oxazinane frameworks have demonstrated considerable potential as therapeutic agents, with reported biological activities including antimicrobial, anti-inflammatory, antitubercular, antidiabetic, anticancer, analgesic, antioxidant, diuretic, and antiviral properties. The versatility of 1,3-oxazinane derivatives as synthetic intermediates further enhances their value in medicinal chemistry research.

Recent advances in asymmetric synthesis have highlighted the importance of 1,3-oxazinane derivatives in enantioselective transformations. The first asymmetric synthetic method for enantioenriched 1,3-oxazinane derivatives has been established through asymmetric [4+2]-annulation of cyclic N-sulfimines, providing access to a wide range of enantioenriched polyheterotricyclic 1,3-oxazinane derivatives with high yields and excellent enantioselectivities. This methodology represents a significant advancement in the field of asymmetric heterocycle synthesis and demonstrates the continuing evolution of synthetic strategies for accessing complex heterocyclic structures.

The development of organocatalytic approaches to 1,3-oxazinane synthesis has expanded the scope of accessible derivatives while providing environmentally friendly synthetic routes. Cinchonidine-derived squaramide catalysts have proven effective for the asymmetric synthesis of 1,3-oxazinane derivatives, demonstrating the potential for sustainable synthetic methodologies in heterocyclic chemistry. These advances in catalytic methodology reflect the broader trend toward more efficient and selective synthetic approaches in contemporary organic chemistry research.

Structure-based design approaches have led to the development of 1,3-oxazinan-2-one derivatives with potent biological activity. Research has demonstrated that carefully designed 1,3-oxazinan-2-one compounds can achieve inhibitory concentrations of 42 nanomolar against 11β-hydroxysteroid dehydrogenase type 1 in vitro, with optimization leading to compounds exhibiting inhibitory concentrations of 0.8 nanomolar for the enzyme and 2.5 nanomolar in adipocytes. These findings illustrate the potential for rational drug design approaches based on 1,3-oxazinane scaffolds and highlight the therapeutic relevance of this heterocyclic framework.

The natural occurrence of 1,3-oxazinane-related structures in biologically active compounds further emphasizes their significance in heterocyclic chemistry research. Two new 1,3-oxazin-6-one derivatives, spinoxazines A and B, have been isolated from the marine-derived Streptomyces spinoverrucosus strain, demonstrating that 1,3-oxazinane-related systems occur in nature and may serve as lead compounds for pharmaceutical development. The rarity of 1,3-oxazin-6-one systems in natural products makes these discoveries particularly valuable for understanding the biological relevance of this heterocyclic framework.

Properties

IUPAC Name |

tert-butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO5/c1-15(2,3)25-14(23)20-11(8-12(21)24-13(20)22)9-4-6-10(7-5-9)16(17,18)19/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJHNHAOCHVEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661486 | |

| Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-59-0 | |

| Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis typically follows a multi-step organic synthesis strategy:

Formation of the 1,3-oxazinane ring : This is generally achieved by cyclization reactions involving amino acid derivatives or related precursors that contain both amine and carbonyl functionalities. The ring closure forms the 1,3-oxazinane core with keto groups at the 2 and 6 positions.

Introduction of the tert-butyl carboxylate group : The tert-butyl ester is introduced through esterification reactions, often by reacting the corresponding acid or acid chloride with tert-butanol under acidic or catalytic conditions.

Attachment of the 4-(trifluoromethyl)phenyl moiety : This aromatic substituent is typically incorporated via nucleophilic substitution or coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, using appropriately functionalized trifluoromethylphenyl precursors.

This general approach allows for the assembly of the molecule with control over regio- and stereochemistry, which is important for its biological activity.

Research Findings and Optimization

The incorporation of the trifluoromethyl group on the phenyl ring is critical for modulating the compound’s physicochemical properties, enhancing metabolic stability and membrane permeability, which is important for pharmaceutical applications.

The tert-butyl ester serves as a protecting group that can be cleaved under acidic conditions if the free acid is required for further derivatization.

Optimization studies focus on maximizing yield and purity, minimizing side reactions such as over-oxidation or ring opening, and ensuring stereochemical integrity if chiral centers are present.

Analytical techniques such as NMR, mass spectrometry, and HPLC are used to monitor reaction progress and confirm the structure of intermediates and final product.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1. Oxazinane ring formation | Cyclization | Amino acid derivatives, acid/base catalyst | Formation of 1,3-oxazinane core | Control of temperature critical |

| 2. Keto group installation | Oxidation/functionalization | Mild oxidants or acylation reagents | Introduce 2,6-dioxo groups | Avoid over-oxidation |

| 3. Aromatic substitution | Cross-coupling (e.g., Suzuki) | Pd catalyst, trifluoromethylphenyl boronic acid | Attach 4-(trifluoromethyl)phenyl group | Requires inert atmosphere |

| 4. Esterification | Ester formation | tert-butanol, coupling reagent (e.g., DCC) | Protect carboxylate as tert-butyl ester | Facilitates purification and stability |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Research indicates that TDO-PhCF3 exhibits significant biological activity, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is linked to cardiovascular diseases, making the compound a candidate for therapeutic applications in managing inflammation and related disorders . The structural features of TDO-PhCF3 may enhance its binding affinity to specific biological targets, warranting further investigation into its pharmacological properties.

Potential Applications

-

Medicinal Chemistry :

- The trifluoromethyl group is commonly utilized in medicinal chemistry to enhance drug potency. Compounds with this feature often exhibit improved pharmacokinetic properties and metabolic stability .

- TDO-PhCF3 could be explored as a lead compound for developing new anti-inflammatory or cardiovascular drugs due to its inhibitory effects on Lp-PLA2.

-

Antitumor Activity :

- Similar compounds within the oxazinanone class have been investigated for their antitumor and antimicrobial properties. The potential of TDO-PhCF3 in this area remains largely unexplored but presents an exciting avenue for future research .

-

Biochemical Research :

- The compound's ability to interact with biological targets can be studied using various biochemical assays. Techniques such as enzyme inhibition assays can provide insights into its mechanism of action and specificity .

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, a comparative analysis with structurally related oxazinane derivatives and tert-butyl esters is presented below.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight | Key Substituents | Solubility (LogP) | Key Applications |

|---|---|---|---|---|

| Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate | 385.3 g/mol | CF₃-phenyl, tert-butyl ester | ~3.2 (estimated) | Pharmaceutical intermediates |

| Tert-butyl 4-methyl-1,3-oxazinane-3-carboxylate | 215.3 g/mol | Methyl, tert-butyl ester | ~1.8 | Chemical synthesis intermediates |

| 4-Phenyl-1,3-oxazinane-2,6-dione | 205.2 g/mol | Phenyl, ketones | ~1.5 | Polymer precursors |

| 4-(Trifluoromethyl)phenyl-1,3-oxazolidin-2-one | 259.2 g/mol | CF₃-phenyl, oxazolidinone | ~2.7 | Antimicrobial agents |

Key Findings

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound significantly increases its lipophilicity (estimated LogP ~3.2) compared to non-fluorinated analogs like tert-butyl 4-methyl-1,3-oxazinane-3-carboxylate (LogP ~1.8). This property enhances membrane permeability, a critical factor in drug design .

Metabolic Stability: The CF₃ group reduces oxidative metabolism, as seen in other trifluoromethyl-substituted oxazinanines. This contrasts with non-fluorinated phenyl analogs, which are more prone to hepatic degradation .

Synthetic Utility : The tert-butyl ester moiety in the target compound facilitates selective deprotection under mild acidic conditions, a feature shared with other tert-butyl esters (e.g., tert-butyl bromoacetate in the patent synthesis). This contrasts with methyl or benzyl esters, which require harsher conditions for cleavage .

Biological Activity

Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a synthetic organic compound notable for its unique oxazine structure and significant biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 365.29 g/mol. Its structure includes a tert-butyl group, two carbonyl functionalities, and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical properties and biological activities .

Research indicates that this compound acts primarily as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is implicated in various cardiovascular diseases, making the compound a candidate for therapeutic applications in managing inflammation and related disorders.

Binding Affinity

The structural features of the compound enhance its binding affinity to specific biological targets. Studies have shown that the trifluoromethyl group significantly influences its reactivity and biological activity compared to similar compounds. The presence of electron-withdrawing fluorine atoms facilitates stronger interactions with enzyme active sites through hydrogen and halogen bonding .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits substantial inhibitory effects against Lp-PLA2. The compound's IC50 values indicate its potency as an inhibitor:

| Target Enzyme | IC50 Value (µM) |

|---|---|

| Lp-PLA2 | 5.4 |

These findings suggest that the compound could be beneficial in reducing inflammatory responses associated with cardiovascular diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique efficacy of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | C16H18N2O5 | Contains a methyl group instead of trifluoromethyl |

| Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | C16H16F2NO5 | Substituted with a fluorophenyl group |

| Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | C17H20N2O5 | Features a methoxy group instead of trifluoromethyl |

The trifluoromethyl substitution enhances the compound's reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in various biological contexts:

- Cardiovascular Health : The inhibition of Lp-PLA2 suggests potential applications in cardiovascular disease management. Clinical studies are warranted to evaluate its effectiveness in human subjects.

- Anti-inflammatory Properties : Given its mechanism of action as an Lp-PLA2 inhibitor, further research is needed to assess its role in other inflammatory pathways.

- Cytotoxicity Assessments : Preliminary cytotoxicity tests against cancer cell lines (e.g., MCF-7) indicate moderate activity, suggesting further exploration for anticancer properties.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | ~75% |

| 2 | Boc₂O, DMAP, DCM, 0°C→RT | ~90% |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR: ¹H and ¹³C NMR (CDCl₃) identify protons (e.g., tert-butyl singlet at δ 1.4 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₇F₃NO₅: 396.1) .

- X-ray Crystallography: SHELX programs refine crystal structures; key parameters include R-factors <0.05 and bond-length accuracy (±0.01 Å) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., oxazinane ring protons) by correlating ¹H-¹H and ¹H-¹³C interactions .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .

- Crystallographic Validation: Use SHELXL to refine ambiguous torsional angles in the oxazinane ring .

Advanced: What strategies optimize reaction yields and minimize by-products?

Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency .

- Temperature Control: Maintain <80°C during Boc protection to avoid tert-butyl group cleavage .

- By-Product Analysis: Use LC-MS to detect impurities (e.g., de-Boc intermediates) and adjust stoichiometry (e.g., 1.2 eq Boc₂O) .

Q. Table 2: Common By-Products and Mitigation

| By-Product | Source | Mitigation |

|---|---|---|

| De-Boc derivative | Acidic conditions | Neutralize with NaHCO₃ post-reaction |

| Trifluoromethyl hydrolysis | Prolonged heating | Reduce reaction time to <6 hours |

Advanced: How to assess stability under varying storage conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition points (>150°C typical for tert-butyl esters) .

- Light Sensitivity: Store in amber vials at -20°C; monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Moisture Sensitivity: Karl Fischer titration confirms water content (<0.1% recommended) .

Advanced: What are its applications in drug discovery or biological studies?

Answer:

- Intermediate for Kinase Inhibitors: The trifluoromethylphenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Prodrug Design: The tert-butyl ester acts as a hydrolyzable prodrug moiety, releasing active carboxylic acids in vivo .

- Mechanistic Studies: Radiolabeled analogs (³H or ¹⁴C) track metabolic pathways in cell assays .

Basic: What are its solubility properties and handling precautions?

Answer:

- Solubility: Soluble in DCM, THF, and DMSO (>50 mg/mL); sparingly soluble in water (<0.1 mg/mL) .

- Handling: Use gloves and fume hoods; avoid inhalation (LD₅₀ >2000 mg/kg in rodents, but irritant to mucous membranes) .

Advanced: How to model its reactivity using computational methods?

Answer:

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to predict nucleophilic attack sites on the oxazinane ring .

- Molecular Docking: AutoDock Vina simulates binding to protein targets (e.g., COX-2 enzyme; docking score <-8 kcal/mol suggests high affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.